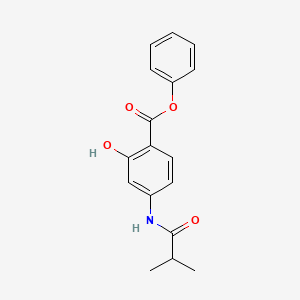

N-(4-methyl-2-oxo-6-phenyl-2H-pyran-3-yl)benzenecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-methyl-2-oxo-6-phenyl-2H-pyran-3-yl)benzenecarboxamide” is a chemical compound . It is a cyclic α,β -unsaturated ketone .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a highly efficient domino protocol has been developed for the synthesis of 6-aryl-4-(methylthio/amine-1- yl)-2-oxo-2H-pyran-3-carbonitriles and 4-aryl-2-(amine-1-yl)- 5,6,7,8-tetrahydronaphthalene-1-carbonitriles from simple and readily available α-aroylketene dithioacetals, malononitrile, secondary amines, and cyclohexanone .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and IR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving “this compound” could involve consecutive addition−elimination, intramolecular cyclization, and ring opening and closing sequences .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a boiling point of 554.5±50.0 °C (predicted) and a density of 1.27±0.1 g/cm3 (predicted) .科学的研究の応用

Synthesis and Structural Analysis

- Synthesis and Crystal Structures : Compounds related to N-(4-methyl-2-oxo-6-phenyl-2H-pyran-3-yl)benzenecarboxamide have been synthesized and their crystal structures analyzed, revealing their formation as centrosymmetric hydrogen-bonded dimers facilitated by N–H···O interactions. These structures exhibit supramolecular aggregation controlled by π–π interactions and weak C–H···O hydrogen bonding, indicating their significance in understanding the molecular assembly and interactions of such compounds (Kranjc et al., 2012).

Antimicrobial Activity

- Antimicrobial Activity of Derivatives : A study on the antimicrobial activity of 3-hydroxy-4-oxo-4H-pyran-2-carboxamide derivatives, including those structurally related to this compound, showed promising results against various bacterial and fungal strains. These findings suggest the potential of such compounds in developing new antimicrobial agents (Aytemir et al., 2003).

Chemical Transformations

- Transformation with Hydrazines : Research on the transformation of N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)benzamide with hydrazines in the presence of acidic catalysts highlighted the versatility of these compounds in synthetic chemistry, leading to the formation of new benzamides and potential applications in medicinal chemistry (Vranicar et al., 2003).

Fluorescence Properties

- Fluorescence Emission : A study on new 2-pyrone derivatives, including 6-aryl-4-methylsulfanyl-2-oxo-2H-pyran derivatives, revealed fluorescence emission radiation, indicating their potential application in the development of fluorescent materials and probes (Mizuyama et al., 2008).

Novel Synthesis Methods

- Green Synthesis in Ionic Liquid : The synthesis of 3-(3-hydroxy-6-methyl-4-oxo-4H-pyran-2-yl)-3-phenylpropanamide derivatives in ionic liquid showcased a novel, environmentally friendly synthesis method, offering advantages such as operational simplicity, mild conditions, and high yields (Li et al., 2013).

作用機序

Target of Action

Similar compounds have been known to interact with various biological targets, including enzymes and receptors, which play crucial roles in cellular processes .

Mode of Action

It’s known that the compound interacts with its targets, leading to changes in their function . This interaction could potentially alter the normal functioning of the cell, leading to the observed effects .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, leading to downstream effects such as the alteration of cellular processes .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy .

Result of Action

Similar compounds have been known to induce various molecular and cellular changes, which could potentially explain the observed effects of the compound .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(4-methyl-2-oxo-6-phenyl-2H-pyran-3-yl)benzenecarboxamide . These factors can include pH, temperature, and the presence of other molecules, among others .

生化学分析

Biochemical Properties

N-(4-methyl-2-oxo-6-phenyl-2H-pyran-3-yl)benzenecarboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with melanocortin receptors, exhibiting fungicidal, insecticidal, acaricidal, antiviral, and anticonvulsant activities . The nature of these interactions involves binding to the active sites of enzymes or receptors, leading to inhibition or activation of their functions. These interactions are crucial for understanding the compound’s potential therapeutic applications and its role in biochemical pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to affect the activity of GABA A receptors, which are involved in neurotransmission . By binding to these receptors, this compound can alter the flow of ions across the cell membrane, impacting neuronal excitability and signaling. Additionally, this compound may influence the expression of genes involved in metabolic pathways, further affecting cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been shown to participate in a domino process involving consecutive addition-elimination, intramolecular cyclization, and ring opening and closing sequences . These processes result in the formation of various intermediates and products, which can further interact with other biomolecules, leading to a cascade of biochemical reactions. Understanding these molecular mechanisms is essential for elucidating the compound’s potential therapeutic applications and its role in cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo transformation in the presence of certain reagents, leading to the formation of new products . These transformations can affect the compound’s activity and function, making it essential to monitor its stability and degradation over time. Additionally, long-term studies in in vitro and in vivo settings have revealed that the compound can have lasting effects on cellular function, further highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function and metabolism . Additionally, at high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Understanding the dosage effects of this compound is crucial for its safe and effective use in research and potential clinical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound has been shown to participate in reactions involving phenylglyoxal hydrate and 1,3-dimethylbarbituric acid, leading to the formation of new products . These interactions can influence the overall metabolic state of cells, affecting the levels of key metabolites and the activity of metabolic pathways. Understanding the metabolic pathways involving this compound is essential for elucidating its role in cellular metabolism and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that influence its activity and function. This compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . Additionally, the compound’s distribution within tissues can affect its overall bioavailability and efficacy, making it essential to understand the factors that regulate its transport and distribution.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For instance, the compound may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and potential therapeutic applications.

特性

IUPAC Name |

N-(4-methyl-2-oxo-6-phenylpyran-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO3/c1-13-12-16(14-8-4-2-5-9-14)23-19(22)17(13)20-18(21)15-10-6-3-7-11-15/h2-12H,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJKPRMAJXXYFSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC(=C1)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24821073 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Azetidin-3-yl)-1,3-oxazol-5-yl]methanol;dihydrochloride](/img/structure/B2579166.png)

![8-(3,4-Dimethoxybenzoyl)-6-[(2-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2579170.png)

![N-butyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2579179.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide](/img/structure/B2579182.png)

![N-[4-(2-Cyano-3,3-dimethylpiperidine-1-carbonyl)phenyl]propane-1-sulfonamide](/img/structure/B2579184.png)